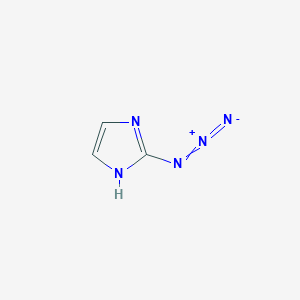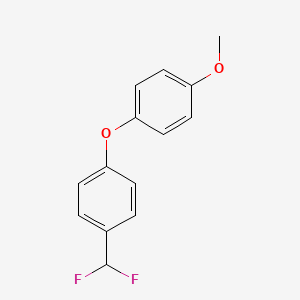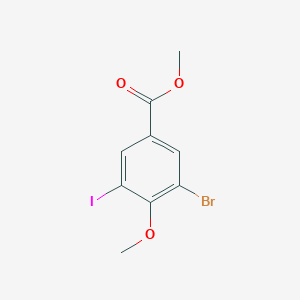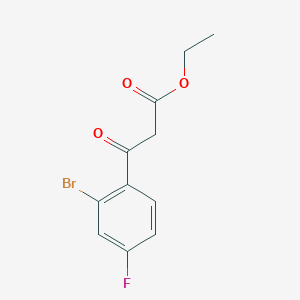
Ethyl 3-(2-bromo-4-fluorophenyl)-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2-bromo-4-fluorophenyl)-3-oxopropanoate is an organic compound with the molecular formula C11H10BrFO3 It is a derivative of propanoate, featuring a bromo and fluoro substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-bromo-4-fluorophenyl)-3-oxopropanoate typically involves the esterification of 3-(2-bromo-4-fluorophenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety.
Types of Reactions:
Substitution Reactions: The bromo substituent on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Reduction Reactions: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent like dimethylformamide.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products:
Substitution: Various substituted phenyl derivatives.
Reduction: Ethyl 3-(2-bromo-4-fluorophenyl)-3-hydroxypropanoate.
Oxidation: 3-(2-bromo-4-fluorophenyl)-3-oxopropanoic acid.
Scientific Research Applications
Ethyl 3-(2-bromo-4-fluorophenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-bromo-4-fluorophenyl)-3-oxopropanoate largely depends on its application. In medicinal chemistry, it may act as an intermediate that undergoes further transformations to yield active pharmaceutical ingredients. The bromo and fluoro substituents can influence the compound’s reactivity and interaction with biological targets, such as enzymes and receptors.
Comparison with Similar Compounds
- Ethyl 2-(2-bromo-4-fluorophenyl)acetate
- 3-Phenylpropionic acid, 2-bromo-4-fluorophenyl ester
- N-(2-Bromo-4-fluorophenyl)-3-(3,4-dihydroxyphenyl)-acrylamide
Uniqueness: Ethyl 3-(2-bromo-4-fluorophenyl)-3-oxopropanoate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties. The presence of both bromo and fluoro groups can enhance its reactivity and selectivity in various chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C11H10BrFO3 |
|---|---|
Molecular Weight |
289.10 g/mol |
IUPAC Name |
ethyl 3-(2-bromo-4-fluorophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C11H10BrFO3/c1-2-16-11(15)6-10(14)8-4-3-7(13)5-9(8)12/h3-5H,2,6H2,1H3 |
InChI Key |
KHZQWMCHAJPHNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=C(C=C1)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


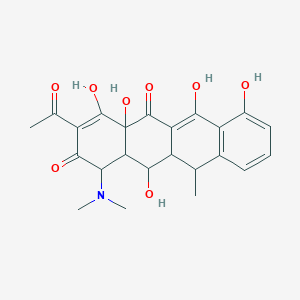
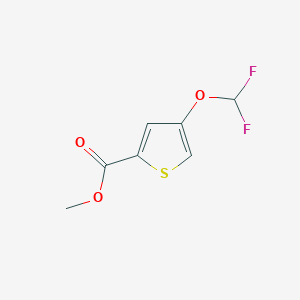
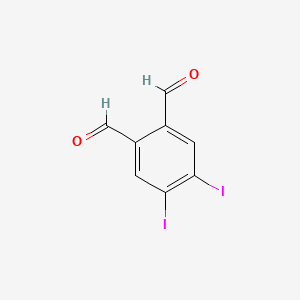
![4-{2-[Cyclopropyl(methyl)amino]ethyl}aniline](/img/structure/B12076903.png)
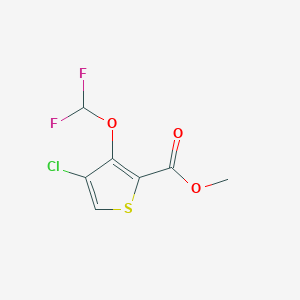
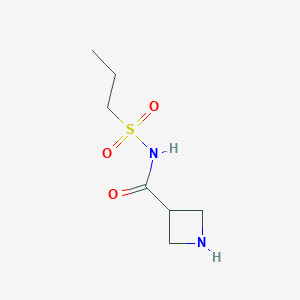
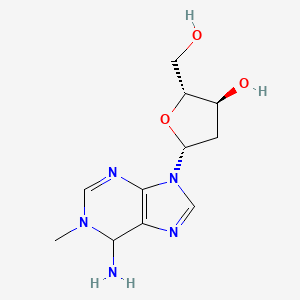
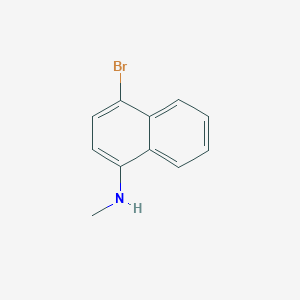
![1-Cyclopropyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12076943.png)
